2-Chloromalonaldehyde

概要

説明

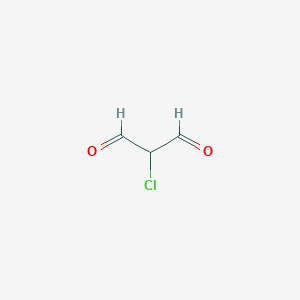

2-Chloromalonaldehyde is a chemical compound with the molecular formula C3H3ClO2 . It is also known by other names such as chloromalonaldehyde, propanedial, chloro, and 2-chloro-malonaldehyde . It is used in the synthesis of novel heterocyclic acetyl coenzyme-A carboxylase inhibitors and in the production of aldose reductase inhibitors used in the treatment of diabetes mellitus .

Synthesis Analysis

2-Chloromalonaldehyde is utilized in the pharmaceutical sector as a reagent to form thiazole heterocycles which can be further functionalized . The chelated enol isomer of 2-chloromalonaldehyde (2-ClMA) is experimentally characterized for the first time by IR and Raman spectroscopies .Molecular Structure Analysis

The molecular structure of 2-Chloromalonaldehyde is characterized by a strong internal hydrogen bond (IHB). The chelated enol isomer of 2-chloromalonaldehyde (2-ClMA) is experimentally characterized for the first time by IR and Raman spectroscopies . The spectra are obtained by trapping the molecule in cryogenic matrices and analyzed with the assistance of theoretical calculations .Chemical Reactions Analysis

The internal dynamics of a 2-chloromalonaldehyde (2-ClMA) molecule, possessing a strong internal hydrogen bond (IHB), was examined by means of matrix isolation spectroscopy in a soft host: para-hydrogen (pH2) . 2-ClMA is a chlorinated derivative of malonaldehyde (MA), a model molecule in hydrogen transfer studies .Physical And Chemical Properties Analysis

2-Chloromalonaldehyde is a crystalline powder with a brown color . It has a molecular weight of 106.5 g/mol and a linear formula of ClCH(CHO)2 . It is soluble in water, chloroform, benzene, and dimethylsulfoxide .科学的研究の応用

Vibrational Spectroscopy Studies

2-Chloromalonaldehyde has been characterized using IR and Raman spectroscopies . These studies are crucial for understanding the vibrational properties of molecules and can reveal details about molecular structure and dynamics . The molecule’s behavior in different matrices, such as argon, neon, and para-hydrogen, has been explored to understand the matrix effects and tunneling splitting of vibrational levels .

Pharmaceutical Applications

In the pharmaceutical industry, 2-Chloromalonaldehyde is used as a reagent to form thiazole heterocycles . These heterocycles are significant as they can be further functionalized for various drug developments . It also plays a role in the development of anti-inflammatory pharmaceuticals, showcasing its versatility in drug design .

Material Science

The compound’s ability to undergo photoisomerization has been studied, which is relevant for materials that respond to light. This property can be harnessed in the development of photo-responsive materials , which have applications in various fields including optoelectronics and molecular switches .

Environmental Studies

2-Chloromalonaldehyde’s behavior in cryogenic matrices can provide insights into environmental processes at low temperatures. Understanding its internal hydrogen bonding and tunneling dynamics can contribute to the study of atmospheric chemistry and environmental modeling .

Biological Research

This compound has shown potential in biological research due to its ability to bind with integrin receptors . It can inhibit the production of pro-inflammatory molecules, which is significant for understanding inflammatory pathways and developing treatments .

作用機序

Target of Action

2-Chloromalonaldehyde (2-ClMA) is a chlorinated derivative of malonaldehyde (MA), a model molecule in hydrogen transfer studies . The primary target of 2-ClMA is the internal hydrogen bond (IHB) within the molecule .

Mode of Action

The mode of action of 2-ClMA involves intramolecular hydrogen tunneling . This process is facilitated by the strong IHB within the molecule . The chlorination of malonaldehyde to form 2-ClMA weakens the IHB, reducing the cooperative effect in the resonance-assisted hydrogen bond . This results in the stabilization of two open enol conformers .

Biochemical Pathways

The primary biochemical pathway affected by 2-ClMA involves the transfer of hydrogen along the IHB . This process is influenced by the resonance-assisted hydrogen bond, which is weakened upon chlorination . The presence of two open enol conformers, stabilized by the Cl substitution, indicates that 2-ClMA may affect other biochemical pathways involving β-dialdehydes and β-diketones .

Pharmacokinetics

2-ClMA is utilized in the pharmaceutical sector as a reagent to form thiazole heterocycles

Result of Action

The primary result of 2-ClMA’s action is the occurrence of hydrogen tunneling along the IHB . This process is observed in cryogenic matrices and is influenced by the weakening of the IHB upon chlorination . The presence of two open enol conformers in the gas phase at room temperature is another notable result of 2-ClMA’s action .

Action Environment

The action of 2-ClMA is influenced by the environment in which it is present. For instance, the presence of oH2 impurities in the pH2 matrix close to the neighborhood of the 2-ClMA molecule is found to quench the H tunneling . Additionally, the spectra of 2-ClMA, obtained by trapping the molecule in cryogenic matrices, highlight puzzling matrix effects .

Safety and Hazards

2-Chloromalonaldehyde can cause serious eye irritation, skin irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .

将来の方向性

The study of 2-Chloromalonaldehyde provides a powerful insight into the dynamical picture of intramolecular hydrogen tunneling in a molecule embedded in a very weakly perturbing environment . This research could lead to a better understanding of hydrogen transfer studies and the development of novel heterocyclic acetyl coenzyme-A carboxylase inhibitors .

特性

IUPAC Name |

2-chloropropanedial | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClO2/c4-3(1-5)2-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTRZQCIGJUWSGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50957772 | |

| Record name | Chloropropanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50957772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloromalonaldehyde | |

CAS RN |

36437-19-1 | |

| Record name | Chloromalonaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036437191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloropropanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50957772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLOROMALONALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary use of 2-Chloromalonaldehyde in the pharmaceutical industry?

A1: 2-Chloromalonaldehyde is primarily used as a reagent in the synthesis of thiazole heterocycles, which are important building blocks for various pharmaceuticals. [] This use leverages its chemical reactivity rather than any inherent biological activity.

Q2: How can trace amounts of 2-Chloromalonaldehyde in pharmaceutical materials be detected?

A2: Hydrophilic interaction chromatography (HILIC) has been identified as an effective method for trace analysis of 2-ClMA in pharmaceutical materials. [] This method offers a reporting quantitation limit (QL) of 1 ppm and a reporting detection limit of 0.4 ppm for 2-ClMA in samples with a concentration of 10 mg/mL. []

Q3: What is interesting about the molecular structure and bonding of 2-Chloromalonaldehyde?

A3: 2-Chloromalonaldehyde exists primarily in its enol form, stabilized by an intramolecular hydrogen bond (IHB). [, ] This IHB is weaker than in its parent molecule, malonaldehyde, due to the chlorine substitution. [] Furthermore, 2-ClMA exhibits a phenomenon known as hydrogen tunneling, where the hydrogen atom involved in the IHB can move between two positions. [] This tunneling behavior has been observed experimentally in cryogenic matrices and is influenced by temperature and the surrounding environment. [, ]

Q4: How does UV irradiation affect 2-Chloromalonaldehyde?

A4: UV irradiation of 2-ClMA trapped in matrices like argon, neon, and para-hydrogen triggers isomerization, leading to the formation of different open enolic forms. [, ] Interestingly, this photoisomerization process exhibits selectivity, favoring specific enol conformers depending on the irradiation wavelength. [] This selectivity is attributed to a tunneling-driven process involving the hydroxyl hydrogen. []

Q5: Have there been any computational studies on 2-Chloromalonaldehyde?

A5: Yes, computational chemistry methods like PM3 have been employed to study the optimized geometries of 2-ClMA and its parent molecule, malonaldehyde. [] These studies provide insights into bond lengths, angles, and potential energy surfaces, helping to understand proton transfer and tunneling phenomena in these molecules. []

Q6: Are there any known synthetic routes for 2-Chloromalonaldehyde that incorporate isotopic labeling?

A6: Yes, an improved synthesis of [2-14C]2,5-dichloropyrimidine, a compound derived from 2-ClMA, has been reported. [] This synthesis utilizes [14C]urea as a starting material, offering a more efficient route with higher radiochemical yield compared to previous methods. [] This labeled compound can be valuable for various research applications, including metabolic studies and reaction mechanism elucidation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methylbenzo[g]isoquinoline](/img/structure/B104344.png)

![N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide](/img/structure/B104346.png)